![molecular formula C4H6N4O4S B13186061 [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with formic acid under specific conditions. One common method includes the use of anhydrous magnesium sulfate as a drying agent and a rotary evaporator to concentrate the reaction mixture . The reaction conditions often involve refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and filtration to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives: These compounds have similar thiadiazole rings and exhibit urease inhibitory activity.
5-Arylidine amino-1,3,4-thiadiazol-2-[N-substituted benzyol]sulphonamides: Known for their antioxidant and anticancer activities.
Uniqueness
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C4H6N4O4S |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid;hydrate |
InChI |
InChI=1S/C4H4N4O3S.H2O/c5-3-7-8-4(12-3)6-1(9)2(10)11;/h(H2,5,7)(H,10,11)(H,6,8,9);1H2 |
InChI Key |
CGMYWAUEZVYISV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


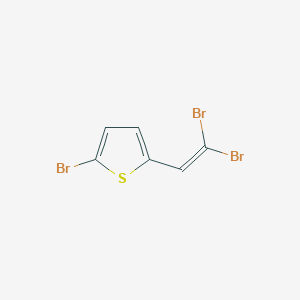
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
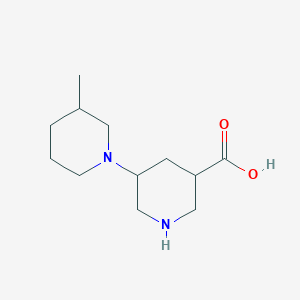
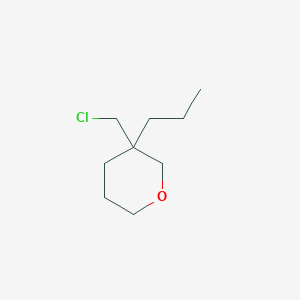
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
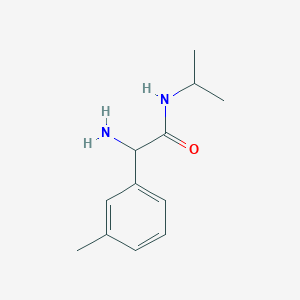

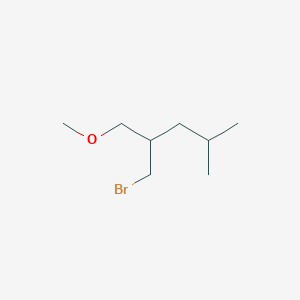
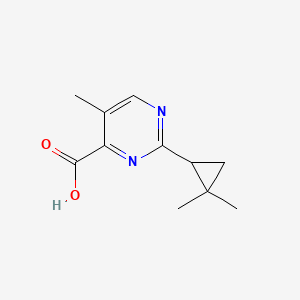
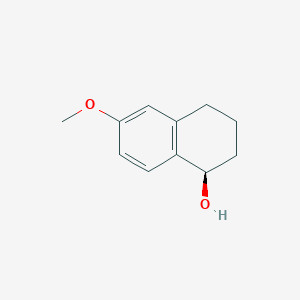

![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
